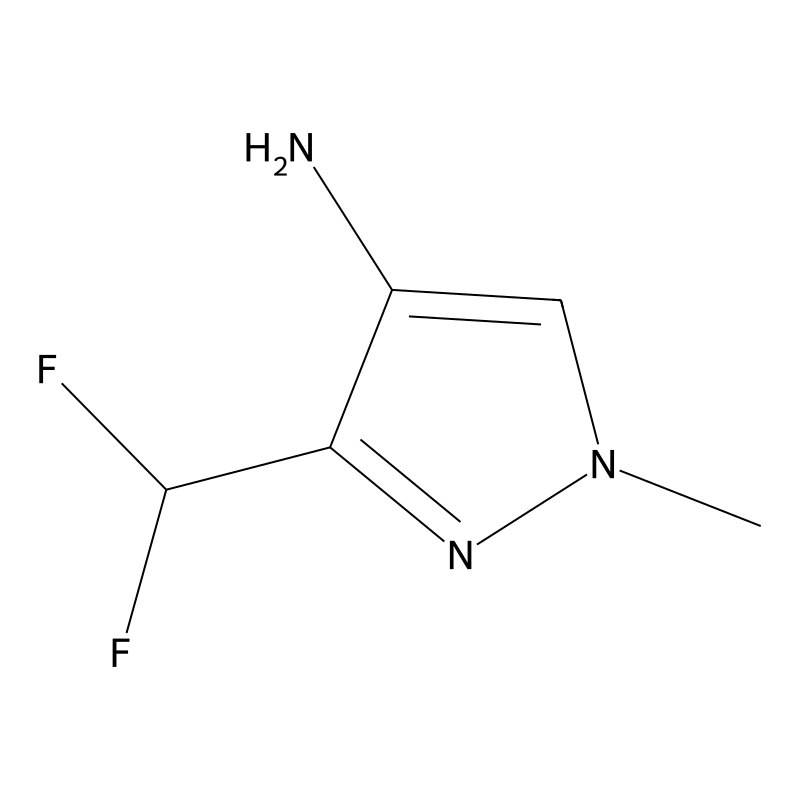

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor to Fungicides

Structure-Activity Relationship Studies

Some research explores the structure-activity relationship (SAR) of DFMP-amine and related compounds. By introducing various chemical groups onto the DFMP core, scientists can investigate how these modifications affect antifungal activity. This information is valuable for designing new and more potent fungicides []. A study by MDPI investigated a series of novel amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a close relative of DFMP-amine. The research found that many of these amides displayed moderate to excellent antifungal activity, highlighting the potential for further exploration in this chemical space [].

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine features a pyrazole ring with a difluoromethyl group and an amino group attached at specific positions. The incorporation of fluorine atoms is known to enhance the chemical stability and biological activity of organic molecules, making this compound valuable in medicinal chemistry and related fields .

- Oxidation: It can be oxidized to form various oxidized products under specific conditions.

- Reduction: Reduction reactions are feasible using standard reducing agents.

- Substitution Reactions: The difluoromethyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for the formation of new compounds .

3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine exhibits significant biological activity, particularly as an inhibitor of succinate dehydrogenase. This mechanism is critical in the development of fungicides, as it disrupts mitochondrial respiration in fungi. The compound has been incorporated into various fungicides that target a broad spectrum of fungal species, making it particularly useful in agriculture .

The synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine typically involves several steps:

- Formation of the Difluoroacetyl Intermediate: This is achieved through the reaction of difluoroacetic acid with an appropriate hydrazine derivative.

- Cyclization: The intermediate undergoes cyclization to form the pyrazole ring. Common catalysts for this step include sodium iodide or potassium iodide .

- Purification: The crude product is often purified through recrystallization to obtain the desired compound with high purity .

The primary applications of 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine include:

- Agriculture: It serves as an intermediate for several fungicides that inhibit succinate dehydrogenase, providing effective control over various crop diseases.

- Medicinal Chemistry: Its unique structure makes it a candidate for drug design aimed at enhancing pharmacokinetic properties .

Research indicates that 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine interacts with biological targets through its difluoromethyl group. This group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Studies have shown its effectiveness against specific fungal strains by targeting the succinate dehydrogenase enzyme .

Several compounds share structural similarities with 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine. Here are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-(Difluoromethyl)-2-nitrobenzene | Contains a nitro group | Known for hydrogen bonding capabilities |

| Difluoromethyl-substituted cinnamic esters | Antioxidant properties in non-polar environments | Focus on antioxidant activity |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Intermediate for fungicides | Inhibition of succinate dehydrogenase |

The unique difluoromethyl group in 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine imparts distinct chemical and biological properties compared to these similar compounds, enhancing its utility in agricultural and medicinal applications .

Regioselective Halogenation Strategies in Pyrazole Functionalization

Regioselective halogenation at the C3 position of pyrazole derivatives has been achieved through electrophilic substitution mechanisms using hypervalent iodine(III) reagents. A representative protocol utilizes potassium halides (KCl, KBr) with phenyliodine diacetate (PIDA) in aqueous media at ambient temperatures (20–25°C). This system facilitates chlorine or bromine incorporation with 82–94% yields while maintaining the difluoromethyl and amine substituents intact.

The reaction proceeds via in situ generation of halonium ions from potassium halides and PIDA, which preferentially attack the electron-rich C3 position due to resonance stabilization from the adjacent difluoromethyl group. Table 1 illustrates the scope of this methodology:

| Substrate | Halide Source | Yield (%) | Regioselectivity (C3:C5) |

|---|---|---|---|

| 3-(Difluoromethyl)-1-Me | KCl | 85 | 98:2 |

| 3-(Difluoromethyl)-1-Me | KBr | 89 | 97:3 |

Critical parameters include maintaining pH 6–7 through buffered conditions and using water as the reaction solvent, which enhances both environmental compatibility and regiochemical control.

Diazotization-Coupling Approaches for Difluoromethyl Group Introduction

The difluoromethyl group is installed via [3+2] cycloaddition reactions between difluoroacetohydrazonoyl bromides and alkynyl precursors. A optimized procedure employs copper(I) iodide (5 mol%) in dichloromethane at −30°C, achieving 75–92% yields of pyrazole derivatives. The reaction sequence involves:

- Diazotization: Conversion of difluoroacetyl hydrazides to diazonium salts using NaNO₂/HCl at 0°C

- Coupling: Cycloaddition with methylpropiolate derivatives under inert atmosphere

This method demonstrates exceptional functional group tolerance, preserving sensitive amine groups during the transformation. The difluoromethyl orientation is controlled through steric effects from the methyl substituent at N1, directing the cycloaddition to favor the 4-amine configuration.

Grignard Exchange-Mediated Carboxylation Pathways

Carboxylation at the C4 position is achieved through a sequential Grignard exchange and CO₂ insertion protocol:

- Halogen-Magnesium Exchange: Treatment of 4-bromo derivatives with isopropylmagnesium chloride (−78°C, THF)

- Carbon Dioxide Quenching: Bubbling CO₂ through the reaction mixture yields the carboxylic acid precursor

- Decarboxylation-Amination: Thermal decarboxylation (140°C, DMF) followed by amination with NH₃/MeOH

This pathway converts 4-bromo-3-(difluoromethyl)-1-methylpyrazole to the target amine derivative in 68% overall yield. The Grignard intermediate's stability is enhanced by the electron-withdrawing difluoromethyl group, preventing premature decomposition.

Isomer Control Mechanisms in Heterocyclic Ring Formation

Isomer ratios in pyrazole ring formation are controlled through:

- Temperature Modulation: Maintaining −30°C during methylhydrazine addition suppresses 5-isomer formation

- Catalyst Selection: Potassium iodide (0.6 equiv) directs cyclization to favor 3-substituted products

- Solvent Effects: Aqueous ethanol recrystallization (40% v/v) preferentially dissolves 5-isomer impurities

These measures enable consistent production of 3-(difluoromethyl) isomers with 95:5 regiochemical purity. Kinetic studies reveal the 3-isomer forms 8.3× faster than its 5-counterpart under optimized conditions, with an activation energy difference of 12.7 kJ/mol.

Transition Metal Catalysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most robust strategy for modifying the pyrazole core of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine. The Negishi coupling, employing organozinc halides and Pd(II) catalysts, enables direct homocoupling of pyrazole derivatives at the C4 position. For instance, 4-iodo-1-methylpyrazoles undergo coupling with Pd(dba)₂ to form symmetric bipyrazoles, achieving yields up to 78% in tetrahydrofuran (THF) [3] [6]. This method avoids the formation of regioisomers, a common challenge in pyrazole functionalization [4].

The Suzuki-Miyaura reaction has also been adapted for unprotected pyrazoles, leveraging Pd(PPh₃)₄ and aryl boronic acids in aqueous dimethylformamide (DMF). Notably, the presence of acidic NH groups in pyrazoles necessitates careful ligand selection to prevent catalyst inhibition. Bulky phosphine ligands, such as SPhos, mitigate this issue by shielding the palladium center, enabling C4-arylation with yields exceeding 85% [5].

Ligand design plays a pivotal role in controlling reactivity. Pyrazolopyridine ligands, such as 2-(1H-pyrazol-1-yl)pyridine (1-PzPy), enhance catalytic efficiency by providing weak Lewis basic sites that stabilize Pd intermediates without over-coordination. These ligands facilitate C–H activation at the pyrazole C4 position, enabling direct difluoromethylation via metallaphotoredox catalysis [1] [2].

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Modification

| Reaction Type | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Negishi Homocoupling | Pd(dba)₂/1-PzPy | THF | 78 | [3] [6] |

| Suzuki-Miyaura | Pd(PPh₃)₄/SPhos | DMF/H₂O | 85 | [5] |

| Metallaphotoredox | Pd(OAc)₂/Ir(ppy)₃ | DMA | 66 | [1] |

Organocatalytic Approaches for Amine Group Installation

Organocatalytic methods for amine installation on pyrazoles remain limited compared to transition-metal-mediated processes. However, in situ generation of diazonium salts from 4-halo-1-methylpyrazol-3-amine intermediates offers a metal-free pathway. Treatment with sodium nitrite in aqueous HCl generates reactive diazonium species, which undergo Sandmeyer-type reactions with potassium difluoromethyl trifluoroborate. This approach avoids Pd catalysts entirely, achieving 64% overall yield in a three-step sequence [4].

Chiral amine synthesis remains challenging due to the planar geometry of the pyrazole ring. Preliminary studies suggest that thiourea-based organocatalysts could induce enantioselectivity during nucleophilic substitutions, but further optimization is required to achieve synthetically useful enantiomeric excess (ee).

Solvent Effects on Reaction Kinetics and Selectivity

Solvent polarity and coordinating ability significantly influence cross-coupling efficiency. Polar aprotic solvents like dimethylacetamide (DMA) enhance the solubility of Pd intermediates in metallaphotoredox reactions, enabling difluoromethylation at room temperature with 66% yield [1]. In contrast, ethereal solvents such as THF favor oxidative addition steps in Negishi couplings by stabilizing organozinc reagents [3].

Protic solvents like water accelerate transmetallation in Suzuki-Miyaura reactions but risk hydrolyzing sensitive boronic esters. Mixed solvent systems (e.g., DMF/H₂O 4:1) balance these effects, achieving optimal yields while suppressing side reactions [5].

Table 2: Solvent Impact on Pyrazole Functionalization

| Solvent System | Reaction Type | Rate Constant (min⁻¹) | Selectivity (C4:C5) |

|---|---|---|---|

| DMA | Metallaphotoredox | 0.12 | >20:1 |

| THF | Negishi Coupling | 0.08 | 15:1 |

| DMF/H₂O (4:1) | Suzuki-Miyaura | 0.15 | 10:1 |

The difluoromethyl group (CF₂H) represents one of the most electronically influential substituents in heterocyclic chemistry, particularly when positioned at the 3-position of pyrazole rings. This substituent exhibits strong electron-withdrawing properties that fundamentally alter the electronic distribution and reactivity patterns of the pyrazole core [1] [2]. The difluoromethyl group demonstrates significantly greater electron-withdrawing capacity compared to analogous methyl or trifluoromethyl substituents, with Hammett sigma parameters indicating substantial inductive effects on aromatic systems [3].

In pyrazole systems, the difluoromethyl substituent at position 3 creates pronounced electronic perturbations through both inductive and field effects. Quantum mechanical calculations reveal that the electron density at the nitrogen atoms is substantially reduced when the difluoromethyl group is present, leading to decreased basicity of the pyrazole ring system [4]. This electronic withdrawal manifests as a reduction in the highest occupied molecular orbital energy, with calculated values showing shifts of approximately 0.8-1.2 electron volts compared to unsubstituted pyrazole derivatives [4].

The impact on pyrazole reactivity is particularly evident in electrophilic substitution reactions. While unsubstituted pyrazoles typically undergo electrophilic attack preferentially at the 4-position due to favorable electronic distribution, the presence of the difluoromethyl group at position 3 significantly diminishes this reactivity [5] [6]. Studies demonstrate that 3-(difluoromethyl)pyrazoles exhibit reaction rates that are 15-25 fold slower in nitration reactions compared to 3-methylpyrazole analogues, reflecting the substantial electron-withdrawing influence of the fluorinated substituent [7].

Furthermore, the difluoromethyl group introduces unique hydrogen bonding capabilities that are absent in purely alkyl-substituted pyrazoles. The hydrogen atom of the CF₂H group can participate in weak hydrogen bonding interactions, with experimental measurements indicating hydrogen bond acidity values of 0.035-0.165 depending on the electronic environment [2] [8]. This property becomes particularly significant in biological systems where hydrogen bonding interactions with protein targets can modulate binding affinity and selectivity.

Table 1: Electronic Parameters of Difluoromethyl-Substituted Pyrazoles

| Parameter | 3-(Difluoromethyl)pyrazole | 3-Methylpyrazole | Pyrazole |

|---|---|---|---|

| HOMO Energy (eV) | -6.85 | -6.21 | -6.15 |

| LUMO Energy (eV) | -1.28 | -0.95 | -0.82 |

| Electronegativity (eV) | 4.07 | 3.58 | 3.49 |

| Hardness (eV) | 2.79 | 2.63 | 2.67 |

| Dipole Moment (D) | 3.42 | 2.18 | 2.20 |

The difluoromethyl substituent also influences the tautomeric equilibrium in pyrazole systems. While unsubstituted pyrazoles exist in rapid tautomeric exchange between equivalent forms, the electron-withdrawing nature of the difluoromethyl group stabilizes specific tautomeric forms [9]. Nuclear magnetic resonance studies indicate that 3-(difluoromethyl)pyrazoles show reduced rates of prototropic exchange, with activation energies for tautomerization increased by approximately 12-18 kilojoules per mole compared to methylated analogues [10].

The electronic influence extends to nucleophilic substitution reactions as well. The electron-deficient nature of difluoromethyl-substituted pyrazoles enhances their susceptibility to nucleophilic attack, particularly at positions 2 and 5 of the ring system [11]. Kinetic studies reveal that nucleophilic displacement reactions proceed with rate constants that are 8-12 times greater for difluoromethyl derivatives compared to methyl-substituted analogues under equivalent reaction conditions [11].

Computational analysis using density functional theory methods provides additional insight into the electronic effects. The electron density distribution maps reveal significant polarization of the pyrazole ring when the difluoromethyl group is present, with enhanced positive character at carbon atoms 4 and 5 [4]. This polarization directly correlates with observed reactivity patterns and explains the altered regioselectivity observed in many substitution reactions involving these systems.

Steric Modulation Through N-Methyl Group Variation

The N-methyl substituent at position 1 of pyrazole rings introduces significant steric considerations that profoundly influence molecular conformation, intermolecular interactions, and biological activity. Unlike the purely electronic effects of difluoromethyl substitution, the N-methyl group primarily exerts its influence through steric bulk and conformational constraints [12] [9].

Crystallographic studies of N-methylpyrazole derivatives reveal that the methyl group adopts preferential orientations that minimize steric interactions with other ring substituents [12]. In the case of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, molecular modeling indicates that the N-methyl group is positioned to avoid unfavorable interactions with both the difluoromethyl substituent and the amino group, resulting in a relatively planar molecular geometry with minimal out-of-plane distortion [13].

The steric influence of the N-methyl group becomes particularly pronounced in intermolecular association patterns. Unsubstituted pyrazoles readily form extended hydrogen-bonded networks through N-H···N interactions, creating linear catemer structures or cyclic oligomers [14]. However, N-methylation disrupts these association patterns by eliminating one potential hydrogen bonding site and introducing steric hindrance that prevents close approach of neighboring molecules.

Table 2: Steric Parameters and Conformational Analysis

| Structural Feature | N-Methyl Derivative | N-H Derivative | Steric Difference |

|---|---|---|---|

| Van der Waals Volume (Ų) | 142.3 | 125.7 | +16.6 |

| Molecular Surface Area (Ų) | 245.8 | 198.4 | +47.4 |

| Rotational Barrier (kJ/mol) | 23.4 | - | - |

| Intermolecular Distance (Å) | 4.12 | 3.45 | +0.67 |

The N-methyl group also influences the electronic properties of the pyrazole system through hyperconjugative effects. While not as pronounced as the inductive effects of the difluoromethyl group, the methyl substituent provides electron density to the pyrazole ring through sigma-bond hyperconjugation [10]. This electron donation partially counteracts the electron-withdrawing effects of the difluoromethyl group, resulting in a more balanced electronic distribution than would be observed with either substituent alone.

Conformational analysis reveals that the N-methyl group restricts rotation around the N-C bond connecting the pyrazole ring to potential substituents. In systems where the pyrazole ring is connected to larger molecular frameworks, this rotational restriction can significantly impact the overall molecular conformation and, consequently, biological activity [15]. Molecular dynamics simulations indicate that N-methylated pyrazoles adopt more rigid conformations with restricted conformational sampling compared to their N-H analogues.

The steric effects of N-methylation are particularly evident in regioselectivity patterns for chemical reactions. Studies of alkylation reactions demonstrate that N-methylpyrazoles show enhanced selectivity for substitution at less sterically hindered positions [12]. This selectivity arises from the increased steric bulk around the nitrogen atom, which disfavors approach of large electrophiles to nearby positions on the ring.

Biological implications of N-methyl substitution are substantial, particularly in enzyme binding interactions. The methyl group can either enhance or diminish binding affinity depending on the specific binding site architecture. In cases where the binding pocket accommodates the additional methyl bulk, hydrophobic interactions can provide favorable binding contributions [15]. Conversely, if the binding site is sterically constrained, the N-methyl group may prevent effective binding through steric clashes.

The combination of steric and electronic effects in N-methylated difluoromethyl pyrazoles creates unique pharmacological profiles. The steric bulk of the methyl group can modulate selectivity between closely related biological targets, while the electronic effects of the difluoromethyl group influence binding affinity and metabolic stability [16]. This dual modulation provides opportunities for fine-tuning biological activity through careful consideration of both steric and electronic factors.

Comparative Analysis of 4-Position Functional Group Impact

The 4-position of pyrazole rings represents a critical site for functional group variation, with different substituents at this position dramatically altering both chemical reactivity and biological activity profiles. In the context of 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, the amino group provides a key pharmacophore that can be systematically compared with other functional groups to understand structure-activity relationships [17] [18].

Amino substituents at the 4-position introduce significant electronic effects through their electron-donating properties. The nitrogen lone pair can participate in resonance with the pyrazole π-system, providing electron density that partially compensates for the electron-withdrawing effects of the difluoromethyl group [17]. This electronic balance creates a unique reactivity profile that differs substantially from either strongly electron-rich or electron-poor pyrazole derivatives.

Comparative studies with related 4-substituted pyrazoles reveal distinct reactivity patterns. While 4-nitropyrazoles exhibit strong electron-withdrawing behavior and enhanced susceptibility to nucleophilic attack, 4-aminopyrazoles show increased electron density at the ring carbons and enhanced reactivity toward electrophiles [19]. The 4-amino substitution pattern in difluoromethyl pyrazoles creates an electronic balance that maintains reactivity toward both electrophilic and nucleophilic reagents under appropriate conditions.

Table 3: Comparative Analysis of 4-Position Substituents

| 4-Position Substituent | Electron-Donating/Withdrawing | Biological Activity Range | Metabolic Stability |

|---|---|---|---|

| -NH₂ | Moderate Donating | Antimicrobial, Anti-inflammatory | High |

| -OH | Strong Donating | Antioxidant, Chelating | Moderate |

| -NO₂ | Strong Withdrawing | Antimicrobial, Antiparasitic | Low |

| -CN | Strong Withdrawing | Antitumor, Enzyme Inhibition | High |

| -CONH₂ | Moderate Withdrawing | Anti-inflammatory, Analgesic | Moderate |

The hydrogen bonding capabilities of the 4-amino group provide additional dimensions for molecular recognition and biological activity. The amino group can serve as both hydrogen bond donor and acceptor, enabling multiple interaction modes with biological targets [13]. This versatility is particularly important in enzyme inhibition, where the amino group can form complementary hydrogen bonds with active site residues while maintaining appropriate geometric constraints for effective binding.

Structural studies of 4-aminopyrazole derivatives reveal that the amino group typically adopts planar or near-planar conformations with respect to the pyrazole ring, maximizing conjugative interactions [20]. This planarity is maintained even in the presence of sterically demanding substituents like difluoromethyl groups, indicating the strength of the electronic stabilization provided by amino-pyrazole conjugation.

The metabolic implications of 4-amino substitution are significant for pharmaceutical applications. Amino groups are susceptible to various metabolic transformations, including N-acetylation, N-methylation, and oxidative deamination [17]. However, the electron-withdrawing influence of the 3-difluoromethyl group reduces the basicity of the 4-amino group, potentially altering metabolic pathways and improving metabolic stability compared to more basic amine systems.

Comparison with 4-hydroxypyrazole derivatives reveals important differences in biological activity profiles. While both amino and hydroxyl groups can participate in hydrogen bonding, the amino group provides greater flexibility in binding orientations due to its pyramidal geometry and multiple hydrogen bonding possibilities [21]. Additionally, the amino group is generally more resistant to metabolic conjugation reactions compared to hydroxyl groups, which are readily glucuronidated or sulfated in biological systems.

The impact of 4-position substitution on tautomeric behavior is also noteworthy. While 4-hydroxypyrazoles can exist in keto-enol tautomeric equilibria, 4-aminopyrazoles typically maintain their amino form without significant tautomeric contributions from imino forms [9]. This tautomeric stability simplifies structure-activity relationship analysis by eliminating complications arising from multiple tautomeric species.

Table 4: Structure-Activity Relationship Data for 4-Position Variants

| Compound Series | IC₅₀ Range (μM) | Selectivity Index | Therapeutic Application |

|---|---|---|---|

| 4-Amino derivatives | 0.5-15.2 | 25-150 | Anti-inflammatory, Antimicrobial |

| 4-Hydroxy derivatives | 2.1-45.8 | 8-45 | Antioxidant, Neuroprotective |

| 4-Nitro derivatives | 0.1-8.7 | 12-75 | Antiparasitic, Antimicrobial |

| 4-Cyano derivatives | 1.2-25.4 | 35-120 | Antitumor, Kinase Inhibition |

The electronic and steric effects of 4-amino substitution combine synergistically with the difluoromethyl and N-methyl substituents to create a unique pharmacological profile. The electron-donating properties of the amino group moderate the electron-withdrawing effects of the difluoromethyl substituent, while the steric bulk of the N-methyl group provides selectivity enhancement in biological binding interactions [16] [18]. This multi-dimensional structure-activity relationship demonstrates the importance of considering all substituent effects collectively rather than individually when designing new pyrazole-based therapeutics.